![molecular formula C24H24N2O B231365 5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile](/img/structure/B231365.png)
5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of compounds known as antipsychotics, and it has been found to have potent effects on the central nervous system. In
Mechanism Of Action
The mechanism of action of 5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile involves its interaction with several neurotransmitter systems in the brain. It has been found to have a high affinity for dopamine D2 receptors, which are involved in the regulation of mood and behavior. In addition, it has been found to have an affinity for serotonin 5-HT2A receptors, which are involved in the regulation of anxiety and depression.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile include its ability to modulate the activity of several neurotransmitter systems in the brain. It has been found to increase the release of dopamine and serotonin, which are involved in the regulation of mood and behavior. In addition, it has been found to decrease the activity of the glutamate system, which is involved in the regulation of anxiety and depression.
Advantages And Limitations For Lab Experiments
The advantages of using 5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile in lab experiments include its potent antipsychotic, anxiolytic, and antidepressant effects. It has been found to be effective in the treatment of several psychiatric disorders, and it has been extensively studied for its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its potential side effects and toxicity, which may limit its use in clinical settings.
Future Directions
There are several future directions for the study of 5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile. One direction is to further explore its potential therapeutic applications in the treatment of psychiatric disorders. Another direction is to investigate its potential use in combination with other medications for enhanced therapeutic effects. Additionally, further studies are needed to explore its pharmacokinetics and pharmacodynamics, as well as its potential side effects and toxicity. Overall, the study of 5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile has the potential to lead to the development of new and effective treatments for psychiatric disorders.
Synthesis Methods
The synthesis method of 5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile involves several steps. The first step involves the reaction of 8-methyl-8-azabicyclo[3.2.1]oct-3-yl chloride with sodium hydroxide to form 8-methyl-8-azabicyclo[3.2.1]oct-3-yl alcohol. The second step involves the reaction of 8-methyl-8-azabicyclo[3.2.1]oct-3-yl alcohol with 1,2-dibromoethane to form 5-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy-1,2-dibromoethane. The final step involves the reaction of 5-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy-1,2-dibromoethane with dibenzylideneacetone to form 5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile.
Scientific Research Applications
5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile has been extensively studied for its potential therapeutic applications. It has been found to have potent antipsychotic effects, and it has been shown to be effective in the treatment of schizophrenia and other psychotic disorders. In addition, it has been found to have anxiolytic and antidepressant effects, and it has been studied for its potential use in the treatment of anxiety and depression.
properties
Product Name |
5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile |
|---|---|
Molecular Formula |
C24H24N2O |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-9-carbonitrile |
InChI |
InChI=1S/C24H24N2O/c1-26-18-10-11-19(26)14-20(13-18)27-24-22-8-3-2-6-16(22)12-17(15-25)21-7-4-5-9-23(21)24/h2-9,12,18-20,24H,10-11,13-14H2,1H3 |
InChI Key |
PGRLNKAXBMBIOK-UHFFFAOYSA-N |
SMILES |
CN1C2CCC1CC(C2)OC3C4=CC=CC=C4C=C(C5=CC=CC=C35)C#N |
Canonical SMILES |
CN1C2CCC1CC(C2)OC3C4=CC=CC=C4C=C(C5=CC=CC=C35)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[(9Z,19Z,21Z)-13-Acetyloxy-2,15,18,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,17,23-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetic acid](/img/structure/B231283.png)
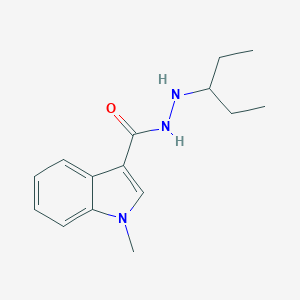
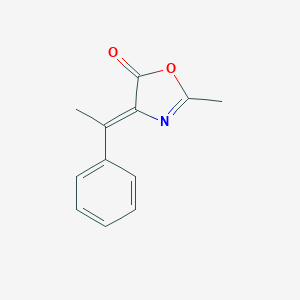
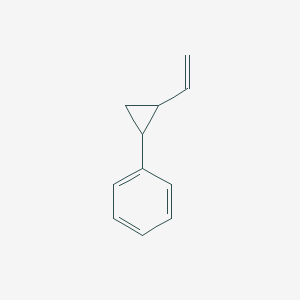
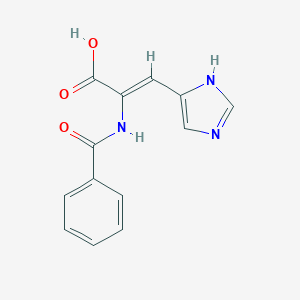
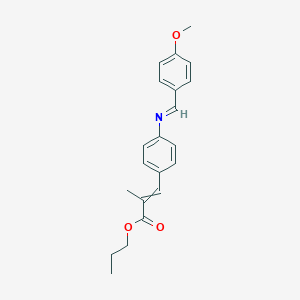
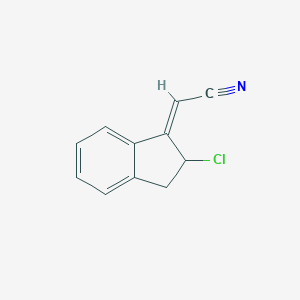
![(1S,2R,7R,9S,11R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecane-8,11-diol](/img/structure/B231303.png)
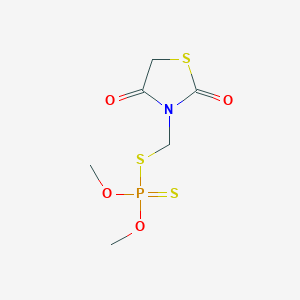
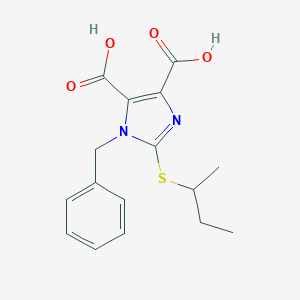
![1-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one](/img/structure/B231330.png)
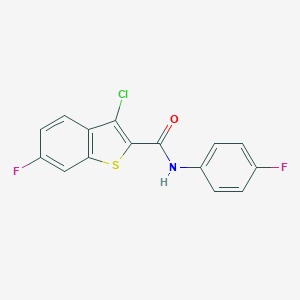
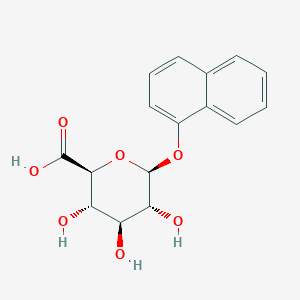
![2-[(2-Hydroxyethyl)(6-methylpyridazin-3-yl)amino]ethanol](/img/structure/B231337.png)